molecular formula C12H12FN3O3 B2761396 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1234816-70-6

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B2761396
CAS No.: 1234816-70-6
M. Wt: 265.244
InChI Key: BDFXQRLOIZPWMF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group linked to an acetamide core, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and bioavailability in drug design . The 4-fluorophenoxy group contributes to lipophilicity and may influence target binding through electronic effects.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFXQRLOIZPWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-fluorophenoxyacetyl chloride. The final step involves the reaction of 4-fluorophenoxyacetyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Preliminary studies indicate that 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide may interact with specific molecular targets such as enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in various research fields.

Applications in Drug Development

The unique structural characteristics of this compound make it suitable for various applications in drug development:

  • Anticancer Research : The compound has shown promise in preliminary anticancer studies, indicating potential efficacy against various cancer cell lines. Similar compounds with oxadiazole moieties have demonstrated significant growth inhibition in cancer cells, suggesting that this compound could exhibit similar properties.
  • Antimicrobial Activity : The structure of this compound suggests potential antimicrobial properties. Research on related compounds has indicated significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL.
  • Neuropharmacology : The oxadiazole moiety may offer opportunities for modulating neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders.

Comparative Analysis with Related Compounds

Understanding the structure-function relationship is essential for optimizing the biological activity of compounds similar to this compound. Below is a comparative analysis highlighting unique aspects of structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-fluorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamideContains a phenoxy group and oxadiazoleDifferent substitution patterns on the phenyl ring affect biological activity
2-(3-fluorophenoxy)-N-[methyl(3-methyl-1,2,4-oxadiazol-5-yl)]acetamideSimilar acetamide structureVariation in fluorine position alters pharmacological properties
2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol)]acetamideContains different phenyl substitutionMay exhibit different interaction profiles due to structural variations

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Evaluation : In vitro studies have shown that derivatives similar to this compound can inhibit growth in various cancer cell lines. For example, compounds with oxadiazole structures exhibited IC50 values indicating significant growth inhibition.
  • Antimicrobial Efficacy : A study focused on the antimicrobial properties of structurally related compounds demonstrated effective inhibition of biofilm formation in bacterial cultures. These findings suggest that the structural features of this compound could similarly enhance antibacterial activity.
Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing acetamide, heterocyclic, or fluorinated substituents, as identified in the evidence. Key structural variations and their implications are highlighted.

Substitution Patterns on the Acetamide Core

  • Target Compound: 4-Fluorophenoxy group at the α-position of the acetamide.
  • Compound 28 (): Replaces the fluorophenoxy group with a 4-nitrophenylacetamide and incorporates a trifluoromethylpyrazole linked to the oxadiazole.
  • Compound 16e () : Integrates the oxadiazole into a cephalosporin core, forming a bicyclic system. This structural complexity may improve β-lactamase resistance but complicates synthesis (2% yield reported) .

Heterocyclic Modifications

  • Target Compound : 3-Methyl-1,2,4-oxadiazole.
  • (RN 2034420-26-1): Replaces the oxadiazole with a 5-methylisoxazole and substitutes the phenoxy group with a sulfanyl (thioether) linkage.
  • (Compounds 45, 50): Retains the 3-methyl-1,2,4-oxadiazole but introduces thioether linkages to benzamide or pyridinyl groups.

Fluorinated and Aromatic Substituents

  • Target Compound : 4-Fluorophenyl group.
  • : Features a 4-fluorophenylacetamide linked to a dihydroimidazothiazole-pyrindine system. The fluorophenyl group here aids in kinase inhibition, implying that the target compound’s fluorophenoxy moiety may similarly optimize target engagement .
  • (RN 511276-56-5): Substitutes the phenoxy with a methylthio-thiadiazole group. Thiadiazoles offer greater hydrogen-bonding capacity but may reduce metabolic stability compared to oxadiazoles .

Data Table: Structural and Functional Comparison

Compound Name/ID Key Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 4-Fluorophenoxy, 3-methyl-1,2,4-oxadiazole Not provided Metabolic stability, lipophilicity N/A
Compound 28 () 4-Nitrophenyl, trifluoromethylpyrazole 459.1023 High reactivity (electron-withdrawing)
RN 2034420-26-1 () 5-Methylisoxazole, sulfanyl linkage Not provided Enhanced lipophilicity
Compound 45 () Thioether, dichlorophenyl Not provided Antiviral/anticancer potential
Compound Dihydroimidazothiazole, fluorophenyl Not provided Kinase inhibition

Research Findings and Implications

Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to enzymatic degradation, a trait shared with analogs in and .

Lipophilicity: The fluorophenoxy group balances lipophilicity better than sulfanyl or nitro groups, which may improve bioavailability compared to and compounds .

Synthetic Feasibility : Unlike the low-yield cephalosporin derivative (), the target compound’s simpler structure suggests more scalable synthesis .

Biological Activity

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a fluorophenoxy group and an oxadiazole moiety , which is believed to enhance its pharmacological properties. Its molecular formula is C13H12FN3O2C_{13}H_{12}FN_3O_2 with a molecular weight of approximately 297.31 g/mol .

Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, potentially leading to therapeutic effects. The oxadiazole ring is known for its role in various biological activities, including anticancer and antimicrobial effects.

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Anticancer Activity :
    • In vitro studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
    • A comparative analysis of related compounds revealed that structural variations significantly influence their anticancer efficacy.
  • Antimicrobial Properties :
    • The oxadiazole moiety in similar compounds has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus spp. . This suggests that this compound may also possess similar properties.
  • Enzyme Inhibition :
    • Research indicates that compounds containing the oxadiazole structure can inhibit various enzymes, including alkaline phosphatase and EGFR (Epidermal Growth Factor Receptor). For example, some derivatives showed IC50 values as low as 0.24 µM for EGFR inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-fluorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamideContains a phenoxy group and oxadiazoleDifferent substitution patterns affect biological activity
2-(3-fluorophenoxy)-N-[methyl(3-methyl-1,2,4-oxadiazol-5-yl)]acetamideSimilar acetamide structureVariation in fluorine position alters pharmacological properties
2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol)]acetamideDifferent phenyl substitutionMay exhibit different interaction profiles due to structural variations

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • A study by Arafa et al. synthesized various oxadiazoles and evaluated their anticancer activities using MTT assays. Some compounds demonstrated significant cytotoxicity against leukemia and breast cancer cell lines .
  • Another research highlighted the synthesis of novel oxadiazole derivatives which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types .

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